4-(Tert-butylamino)-3-methylbutan-2-one

Description

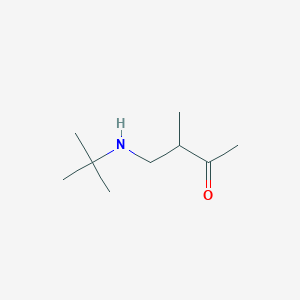

4-(Tert-butylamino)-3-methylbutan-2-one is a ketone derivative featuring a tertiary butylamine substituent. Its molecular structure combines a branched alkylamino group with a methylated ketone backbone, which may influence its physicochemical properties, such as lipophilicity, steric hindrance, and metabolic stability. For instance, tert-butylamino groups are common in beta-blockers (e.g., tilisolol) and kinase inhibitors, where they enhance receptor binding or modulate solubility .

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

4-(tert-butylamino)-3-methylbutan-2-one |

InChI |

InChI=1S/C9H19NO/c1-7(8(2)11)6-10-9(3,4)5/h7,10H,6H2,1-5H3 |

InChI Key |

KMSLCOBXGPOORI-UHFFFAOYSA-N |

Canonical SMILES |

CC(CNC(C)(C)C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(TERT-BUTYLAMINO)-3-METHYL-2-BUTANONE typically involves the reaction of tert-butylamine with a suitable precursor, such as a ketone or aldehyde. One common method involves the alkylation of tert-butylamine with a methyl ketone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of 4-(TERT-BUTYLAMINO)-3-METHYL-2-BUTANONE may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including temperature control, solvent selection, and catalyst use, to maximize yield and purity. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(TERT-BUTYLAMINO)-3-METHYL-2-BUTANONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

4-(TERT-BUTYLAMINO)-3-METHYL-2-BUTANONE has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(TERT-BUTYLAMINO)-3-METHYL-2-BUTANONE involves its interaction with specific molecular targets. The compound may act on beta-adrenergic receptors, mediating the activation of adenylate cyclase through G protein-coupled signaling pathways. This leads to various downstream effects, including changes in cellular cAMP levels and subsequent physiological responses .

Comparison with Similar Compounds

Triazine Derivatives (Metabolites MT1, MT13, and MT14)

Triazine-based compounds like N-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine (MT1) and its hydroxylated analogs (MT13, MT14) share the tert-butylamino moiety. However, their triazine core distinguishes them from 4-(tert-butylamino)-3-methylbutan-2-one. Key differences include:

- Metabolic Pathways: Triazine metabolites undergo hydroxylation and dealkylation, whereas the ketone backbone of this compound may favor reduction or conjugation reactions .

- Toxicity Profile: Triazine derivatives are associated with renal and hepatic toxicity in high doses, but the absence of a triazine ring in this compound suggests divergent toxicological outcomes .

Pyrimidine and Quinoline Derivatives

Patents describe isotopologues and quinoline-based compounds with tert-butylamino groups, such as (S,E)-N-(4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-4-(tert-butylamino)but-2-enamide . Comparisons include:

- Pharmacological Activity: The tert-butylamino group in quinoline derivatives enhances kinase inhibition potency by improving hydrophobic interactions with target proteins. This suggests that this compound could similarly modulate enzyme activity if applied in drug design .

- Solubility: The enamide group in quinoline derivatives increases water solubility, whereas the methylated ketone in this compound may reduce it, impacting bioavailability .

Phenolic Compounds (4-(2-(tert-butylamino)-1-hydroxyethyl)-3-chloro-2-methoxyphenol)

This phenolic derivative shares a tert-butylamino-hydroxyethyl chain but differs in its aromatic core and chlorine substituent:

- Similar effects may occur in this compound .

- Safety Data: The phenolic derivative’s GHS hazard codes include acute toxicity (H302), highlighting the need for caution in handling tert-butylamino-containing compounds .

Beta-Blockers (Tilisolol)

Tilisolol, 4-[3-(tert-butylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1-one, is a beta-blocker where the tert-butylamino group contributes to cardioselectivity:

- Receptor Interaction: The tert-butylamino group in tilisolol enhances β1-adrenergic receptor specificity, a property that could be explored in this compound derivatives for targeted therapies .

- Metabolic Stability: The hydroxypropoxy linker in tilisolol reduces first-pass metabolism, whereas the ketone group in this compound may increase susceptibility to hepatic enzymes .

Structural and Functional Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.